

Confirming the Structure of Synthetic Echitaminic Acid: A Comparative Guide

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Compound of Interest

Compound Name: Echitaminic acid

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This guide provides a comprehensive framework for confirming the structure of synthetically produced **Echitaminic acid**. By objectively comparing the analytical data of the synthetic compound with that of the naturally occurring molecule, researchers can ensure the accuracy of their synthetic route and the integrity of their product. This document outlines the established structure of **Echitaminic acid**, a proposed synthetic pathway via the hydrolysis of synthetic Echitamine, and the detailed experimental protocols required for its structural verification.

The Established Structure of Echitaminic Acid

Echitaminic acid is a natural alkaloid that has been isolated from the trunk bark of *Alstonia scholaris*.^[1] It is understood to be the carboxylic acid derivative of the more widely known indole alkaloid, Echitamine. The structure of Echitamine features a complex pentacyclic core with a characteristic methyl ester group. **Echitaminic acid** is formed by the hydrolysis of this ester to a carboxylic acid.

Figure 1: Proposed Structure of **Echitaminic Acid**

Caption: Proposed synthesis of **Echitaminic acid** from Echitamine.

Synthetic Route Confirmation: A Comparative Analysis

The confirmation of the synthetic **Echitaminic acid** structure hinges on a direct comparison of its spectroscopic and spectrometric data with that of the authenticated natural product. The following tables outline the expected data for a successful synthesis.

Table 1: Spectroscopic Data Comparison

Technique	Natural Echitaminic Acid (Expected)	Synthetic Echitaminic Acid (Experimental)
^1H NMR	Characteristic signals for aromatic protons, alkene protons, and protons adjacent to heteroatoms. A broad singlet in the range of 10-13 ppm corresponding to the carboxylic acid proton.	To be filled with experimental data.
^{13}C NMR	Resonances corresponding to the indole core, quaternary carbons, and a signal in the 165-185 ppm range for the carboxylic acid carbon.	To be filled with experimental data.
IR (cm^{-1})	Broad O-H stretch (2500-3300 cm^{-1}), C=O stretch (1710-1760 cm^{-1}), and characteristic aromatic and C-N stretches.	To be filled with experimental data.

Table 2: Mass Spectrometry Data Comparison

Technique	Natural Echitaminic Acid (Expected)	Synthetic Echitaminic Acid (Experimental)
HRMS (m/z)	Expected exact mass corresponding to the molecular formula $C_{21}H_{24}N_2O_4$.	To be filled with experimental data.
MS/MS	Characteristic fragmentation pattern corresponding to the loss of H_2O , CO , and other fragments from the parent ion.	To be filled with experimental data.

Experimental Protocols

Detailed methodologies for the key experiments required to confirm the structure of synthetic **Echitaminic acid** are provided below.

Synthesis of Echitaminic Acid via Hydrolysis of Echitamine

Procedure:

- Dissolve synthetic Echitamine (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
- Add an excess of a base, such as sodium hydroxide (NaOH) (e.g., 3-5 equivalents).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Echitaminic acid**.

- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR:

- Prepare a sample by dissolving 5-10 mg of the purified synthetic **Echitaminic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD).
- Acquire ^1H NMR and ^{13}C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
- For ^1H NMR, typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a spectral width of 0-200 ppm is appropriate.
- Process the spectra using appropriate software and compare the chemical shifts, coupling constants, and multiplicities with the expected values for **Echitaminic acid**.

Infrared (IR) Spectroscopy

Procedure:

- Prepare a sample of the dry, purified synthetic **Echitaminic acid**.
- For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and other key functional groups.

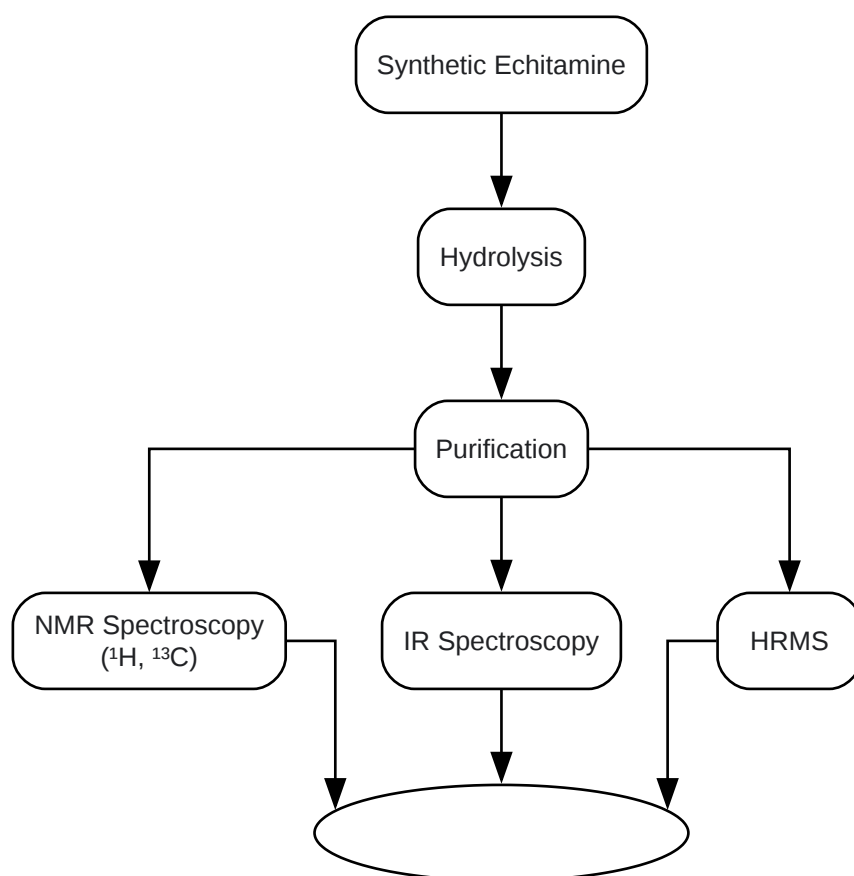
High-Resolution Mass Spectrometry (HRMS)

Procedure:

- Prepare a dilute solution of the purified synthetic **Echitaminic acid** in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.
- Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using electrospray ionization (ESI) in positive ion mode.
- Acquire the mass spectrum over a suitable m/z range to observe the protonated molecular ion $[M+H]^+$.
- Determine the exact mass of the parent ion and compare it to the calculated theoretical mass for the proposed formula of **Echitaminic acid**.

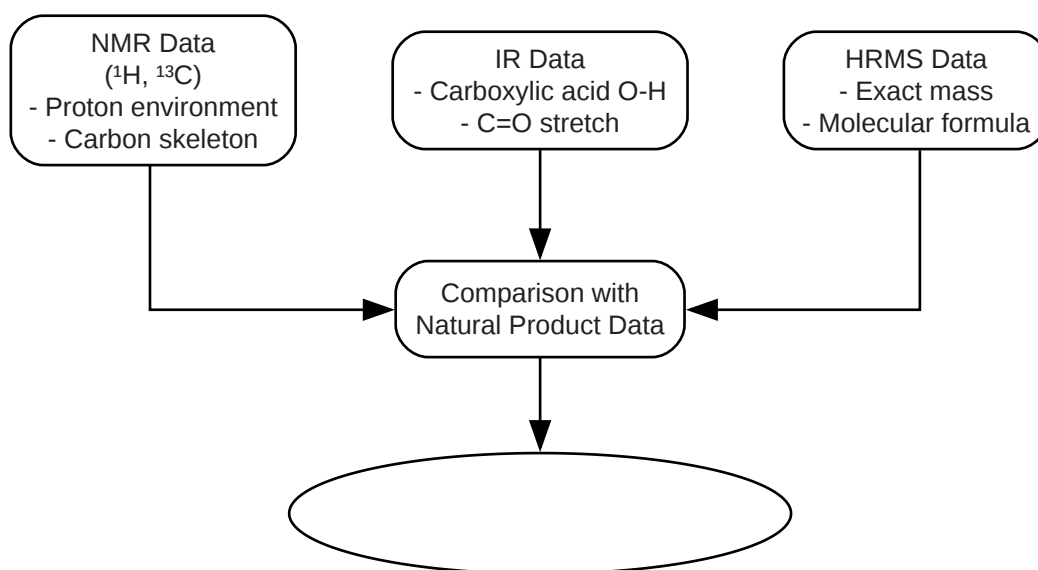
Workflow and Logic for Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical connections between the different analytical techniques used to confirm the structure of synthetic **Echitaminic acid**.



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Caption: Experimental workflow for structural confirmation.



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Caption: Logic of structural confirmation.

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References

- 1. phcogrev.com [phcogrev.com]
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